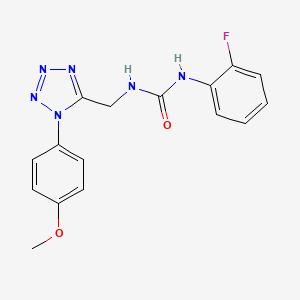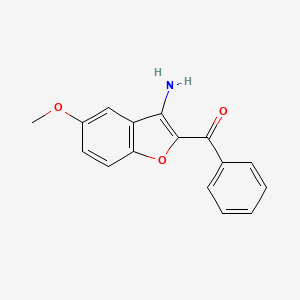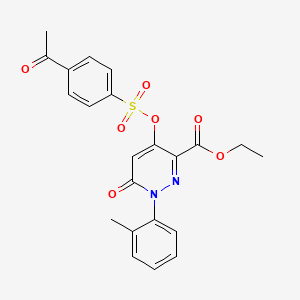![molecular formula C19H20N2O4S3 B2699334 4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide CAS No. 941987-43-5](/img/structure/B2699334.png)
4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide, also known as MMB, is a chemical compound that has been extensively studied for its potential use in scientific research. MMB is a synthetic compound that has shown promising results in various research applications.
科学的研究の応用
Applications in Photodynamic Therapy
The synthesis and characterization of derivatives similar to the queried compound have shown significant potential in photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine derivatives, which share structural similarities with the compound of interest, highlighted their effectiveness as photosensitizers in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Research on heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the queried compound, has demonstrated anticonvulsant activity. Specifically, certain derivatives were synthesized and evaluated for their effectiveness against picrotoxin-induced convulsions. One of the compounds showed significant anticonvulsive effects, abolishing the tonic extensor phase and offering 100% protection, indicating the potential of such structures in developing anticonvulsant drugs (Farag et al., 2012).
Building Blocks for Molecular Electronics
Derivatives of the compound have been explored as building blocks for molecular electronics. Research has shown that simple and readily accessible aryl bromides, which include structures analogous to the compound of interest, serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds undergo efficient synthetic transformations, indicating their utility in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).
Antimicrobial and Enzyme Inhibition Activities
The sulfonamide-based structures similar to the queried compound have shown significant biological activities, including antimicrobial and enzyme inhibition potentials. For instance, new organosulfur metallic compounds featuring sulfonamide motifs have demonstrated potent antimicrobial activities and drug likeness properties. These compounds, through synthesis and molecular modeling, have been identified as potential therapeutic agents (Hassan et al., 2021).
Contribution to Heterocyclic Chemistry
The compound and its derivatives have contributed to the advancement of heterocyclic chemistry, particularly in the synthesis of thiazoles and their fused derivatives exhibiting antimicrobial activities. Such research efforts have led to the development of novel compounds with potential applications in medicinal chemistry and drug development (Wardkhan et al., 2008).
Safety and Hazards
特性
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-25-13-8-10-14(11-9-13)28(23,24)12-4-7-17(22)20-19-21-18-15(26-2)5-3-6-16(18)27-19/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZAVLDLZTURLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2699255.png)
![Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2699259.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699264.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699266.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)

![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)
